molecular formula C5H11NO2 B2755638 3-(Methoxymethyl)oxetan-3-amine CAS No. 1554588-68-9

3-(Methoxymethyl)oxetan-3-amine

Cat. No.: B2755638
CAS No.: 1554588-68-9
M. Wt: 117.148
InChI Key: GPMFEBXBYZKKAS-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)oxetan-3-amine (CAS: 1554588-68-9) is an oxetane-derived amine with a methoxymethyl substituent. Its molecular formula is C₅H₁₁NO₂, and it has a molecular weight of 117.15 g/mol. This compound is characterized by its oxetane ring, a four-membered cyclic ether, which confers rigidity and influences physicochemical properties such as solubility and metabolic stability. It is commercially available with a purity of ≥97% and is widely used in pharmaceutical research, particularly as a building block for drug candidates and intermediates .

Properties

IUPAC Name

3-(methoxymethyl)oxetan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-7-2-5(6)3-8-4-5/h2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMFEBXBYZKKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(COC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)oxetan-3-amine typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of a precursor containing both an alcohol and an amine group. The reaction conditions often require the use of a base to deprotonate the alcohol, facilitating the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)oxetan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The oxetane moiety in 3-(Methoxymethyl)oxetan-3-amine provides several advantages in drug design. The compound's ability to modulate the basicity of adjacent amine groups through its inductive electron-withdrawing effect makes it a valuable building block for pharmaceutical development. For instance, it has been shown to reduce the pKa of amines significantly, which can enhance the pharmacological profile of drug candidates by improving solubility and reducing metabolic degradation .

Clinical Candidates
Several oxetane-containing compounds are currently undergoing clinical trials. Notable examples include crenolanib for acute myeloid leukemia and fenebrutinib for multiple sclerosis. These compounds leverage the oxetane structure to improve efficacy and reduce side effects, demonstrating the therapeutic potential of derivatives like this compound .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex organic molecules. It is often used in reductive amination reactions, allowing chemists to introduce amine functionalities into various substrates efficiently.

Synthetic Methods
The compound can be synthesized using various methods, including nucleophilic substitutions and ring-opening reactions. Its ability to participate in diverse chemical reactions makes it an attractive option for synthetic chemists aiming to create novel compounds with specific properties .

Biochemistry

Neurotransmitter Research
In biochemistry, this compound has been utilized to study biogenic amine neurotransmitters. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to analyze its interactions with neurotransmitters, providing insights into neurological processes and potential treatments for disorders like depression and anxiety.

Protein Interaction Studies
Molecular biologists have also explored the use of this compound in studying protein interactions and gene expression. Its application in assays helps elucidate biological pathways critical for understanding cellular mechanisms.

Materials Science

Development of New Materials
Research into the applications of this compound extends into materials science, where it is investigated for its role in developing materials with unique electronic and mechanical properties. Its small size and polarity can be advantageous in creating nanostructures with specific functionalities.

Comprehensive Data Table

Application Area Details Methods Used Results/Findings
Medicinal ChemistryBuilding block for drug candidates; reduces pKa of aminesSynthesis routes, pharmacological assaysImproved solubility and reduced side effects; several candidates in clinical trials
Organic SynthesisIntermediate for complex organic moleculesReductive aminationHigh yields in synthesizing target molecules; versatile reactivity
BiochemistryStudy of biogenic amine neurotransmittersHPLC, mass spectrometryInsights into neurotransmitter interactions; implications for neurological disorder treatments
Materials ScienceDevelopment of new materials with unique propertiesNanotechnology techniquesPotential creation of novel nanostructures with specific electronic properties

Case Studies

  • Oxetane Derivatives in Drug Discovery : A study highlighted the use of oxetane derivatives, including this compound, in developing kinase inhibitors. The research demonstrated how substituting traditional carbonyl groups with oxetanes could enhance binding affinity and selectivity towards target proteins .
  • Neuroprotective Properties : Initial investigations into the neuroprotective effects of compounds containing the oxetane structure suggest potential applications in treating neurodegenerative diseases like Alzheimer's disease. The compound's ability to influence neurotransmitter levels could lead to new therapeutic strategies .

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The methoxymethyl and amine groups can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Bulky substitutions (e.g., trifluoromethylphenyl) significantly increase molecular weight compared to the methoxymethyl derivative.
  • Polarity : The methoxymethyl group enhances hydrophilicity, while fluorinated or aromatic substituents improve lipophilicity and membrane permeability .
  • Salt Forms : Hydrochloride or oxalate salts are common to improve solubility and crystallinity .

This compound

  • Synthesis : Typically prepared via nucleophilic substitution or reductive amination of oxetane precursors .
  • Applications : Used in medicinal chemistry to optimize pharmacokinetic profiles of drug candidates, particularly for CNS targets due to its balanced lipophilicity and metabolic stability .

Fluorinated Derivatives

  • 3-(Trifluoromethyl)oxetan-3-amine HCl : Synthesized via trifluoromethylation of oxetane intermediates. Applications include PET radiotracers and protease inhibitors, leveraging the electron-withdrawing CF₃ group for enhanced binding affinity .
  • 3-(3-Fluorophenyl)oxetan-3-amine HCl : Prepared via palladium-catalyzed coupling. Used in MCHR1 antagonists for obesity treatment, where fluorine enhances bioavailability and target engagement .

Aromatic and Complex Substitutions

  • 3-[2-(Trifluoromethyl)phenyl]oxetan-3-amine : Synthesized using Suzuki-Miyaura coupling. Its aromatic trifluoromethyl group is critical in kinase inhibitors for cancer therapy .
  • N-(3-Methoxyphenyl)-3-(4-fluorophenyl)oxetan-3-amine : Utilizes Buchwald-Hartwig amination. Demonstrates dual aryl substitution for multitarget drug design .

Pharmacological and Industrial Relevance

  • This compound : Favored in early-stage drug discovery due to its synthetic accessibility and tunability.
  • Fluorinated Derivatives : Preferred in late-stage optimization for improved metabolic stability and target potency, especially in CNS and oncology therapeutics .
  • Aromatic Derivatives : Serve as key intermediates in kinase inhibitors and GPCR modulators, where aromatic interactions dominate target binding .

Biological Activity

3-(Methoxymethyl)oxetan-3-amine is an oxetane derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Chemical Formula: C₇H₉NO₂
  • Molecular Weight: 141.15 g/mol
  • CAS Number: 1554588-68-9

The oxetane ring structure contributes to its unique properties, including high polarity and potential for various interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction:
    • The compound may inhibit specific enzymes through binding interactions, potentially affecting metabolic pathways. Oxetanes have been shown to interact with human microsomal epoxide hydrolase, which could influence drug metabolism and clearance rates .
  • Cellular Effects:
    • Preliminary studies suggest that derivatives of oxetanes can induce cytotoxicity in cancer cell lines, potentially through mechanisms such as tubulin inhibition and cell cycle arrest .

Anticancer Activity

Research indicates that oxetane derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against human ovarian and breast cancer cells, suggesting potential as anticancer agents .

CompoundCell LineIC50 (μM)Mechanism
This compoundA2780 (Ovarian)TBDTubulin inhibition
This compoundMCF-7 (Breast)TBDCell cycle arrest

Enzyme Inhibition

The compound's ability to inhibit specific enzymes could also render it useful in treating diseases where enzyme overactivity is a concern. For example, the interaction with microsomal epoxide hydrolase could provide a pathway for reducing toxic metabolites in polypharmacy scenarios .

Case Studies and Research Findings

  • Synthesis and Evaluation:
    • A study focused on synthesizing various oxetane derivatives, including this compound, evaluated their cytotoxic activity against multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth through mechanisms involving tubulin polymerization inhibition .
  • Structure-Activity Relationship (SAR):
    • Research has been conducted to explore the SAR of oxetanes in drug discovery. The introduction of methoxymethyl groups has been shown to enhance solubility and reduce lipophilicity, improving the pharmacokinetic profile of the compounds .

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